PKM2 activator 6

Cancer Metabolism Warburg Effect Dual-Target Modulation

PKM2 activator 6 (also known as Compound Z10) is a benzenesulfonyl shikonin derivative that functions as a dual-target modulator of tumor glucose metabolism, acting as both an activator of pyruvate kinase M2 (PKM2; KD = 121 μM) and an inhibitor of pyruvate dehydrogenase kinase 1 (PDK1; KD = 19.6 μM). This compound was rationally designed to simultaneously target two key enzymes in the Warburg effect pathway, a strategy distinct from single-target PKM2 activators.

Molecular Formula C30H33NO10S2
Molecular Weight 631.7 g/mol
Cat. No. B12372850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePKM2 activator 6
Molecular FormulaC30H33NO10S2
Molecular Weight631.7 g/mol
Structural Identifiers
SMILESCC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)SCC(C(=O)OC)NC(=O)CC3=C(C=CC(=C3)S(=O)(=O)C)OC)C
InChIInChI=1S/C30H33NO10S2/c1-16(2)6-11-25(19-14-23(34)27-21(32)8-9-22(33)28(27)29(19)36)42-15-20(30(37)41-4)31-26(35)13-17-12-18(43(5,38)39)7-10-24(17)40-3/h6-10,12,14,20,25,32-33H,11,13,15H2,1-5H3,(H,31,35)/t20?,25-/m1/s1
InChIKeyOJMSSVCYMVVKPB-GBAXHLBXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PKM2 activator 6 Procurement Guide: Quantitative Differentiation of Dual-Target PKM2 Activator/PDK1 Inhibitor from Single-Target Analogues


PKM2 activator 6 (also known as Compound Z10) is a benzenesulfonyl shikonin derivative that functions as a dual-target modulator of tumor glucose metabolism, acting as both an activator of pyruvate kinase M2 (PKM2; KD = 121 μM) and an inhibitor of pyruvate dehydrogenase kinase 1 (PDK1; KD = 19.6 μM) [1]. This compound was rationally designed to simultaneously target two key enzymes in the Warburg effect pathway, a strategy distinct from single-target PKM2 activators [2]. The molecular formula is C30H33NO10S2 with a molecular weight of 631.7 g/mol [1].

Why PKM2 activator 6 Cannot Be Replaced by Generic Single-Target PKM2 Activators or Inhibitors


Standard PKM2 activators (e.g., TEPP-46, DASA-58) or PDK1 inhibitors each modulate only one node of the glycolytic pathway, which is often insufficient to achieve significant metabolic remodeling in aggressive cancers like colorectal cancer [1]. PKM2 activator 6 was explicitly designed as a dual-target agent because targeting PKM2 or PDK1 alone does not adequately reverse the Warburg effect or yield robust antitumor activity [2]. Its unique dual pharmacology (PKM2 activation combined with PDK1 inhibition) provides a synergistic mechanism that single-target compounds cannot replicate, making it a non-substitutable tool for investigating multi-node metabolic intervention strategies [1].

PKM2 activator 6 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Dual-Target Binding Affinity: PKM2 activator 6 Demonstrates Concurrent PKM2 Activation and PDK1 Inhibition, Unlike Single-Target Comparators

PKM2 activator 6 (Compound Z10) binds to and activates PKM2 with a KD of 121 μM while simultaneously inhibiting PDK1 with a KD of 19.6 μM [1]. In contrast, the well-characterized PKM2 activator TEPP-46 activates PKM2 with an AC50 of 92 nM but exhibits no reported PDK1 inhibitory activity . DASA-58 activates PKM2 with an AC50 of 38 nM, also without PDK1 inhibition . The dual-target profile of PKM2 activator 6 is a designed feature to address the insufficiency of single-target modulation in reversing the Warburg effect [1].

Cancer Metabolism Warburg Effect Dual-Target Modulation

Colorectal Cancer Cell Antiproliferative Activity: PKM2 activator 6 IC50 Values Across Multiple Cell Lines

PKM2 activator 6 inhibits proliferation of colorectal cancer cell lines with IC50 values of 10.04 μM (DLD-1), 2.16 μM (HCT-8), and 3.57 μM (HT-29), while showing reduced potency against non-cancerous MCF-10A cells (IC50 = 66.39 μM) . For comparison, TEPP-46 has been reported to reduce H1299 lung cancer cell viability under hypoxia but with a different assay context (doubling time increase) [1]. Direct comparative cell panel data for TEPP-46 and DASA-58 against the same colorectal lines under identical conditions are not available, but the potency of PKM2 activator 6 in HCT-8 (2.16 μM) is consistent with its in vivo efficacy in this same model .

Colorectal Cancer Antiproliferative Activity Cell Viability

In Vivo Antitumor Efficacy in Colorectal Cancer Xenograft: PKM2 activator 6 Reduces Tumor Growth with Lower Toxicity than Shikonin

In a colorectal cancer cell xenograft model in nude mice, PKM2 activator 6 (Compound Z10) induced tumor cell apoptosis and inhibited tumor cell proliferation with lower toxicity than the parent compound shikonin at a dosage of 4.2 mg/kg [1]. In contrast, TEPP-46 (ML265) has demonstrated in vivo efficacy in a H1299 lung cancer xenograft model at 50 mg/kg BID, showing reduction in tumor size and weight over 7 weeks [2]. DASA-58 has also been reported to suppress tumor expansion in vivo, but specific dosing and tumor model details are not uniformly reported across vendors [3]. The improved toxicity profile of PKM2 activator 6 relative to shikonin represents a key differentiation for in vivo studies.

In Vivo Xenograft Colorectal Cancer Tumor Growth Inhibition

Mechanistic Differentiation: PKM2 activator 6 Reshapes Tumor Metabolism via Dual-Target Glycolysis Modulation

PKM2 activator 6 was designed to simultaneously activate PKM2 and inhibit PDK1, leading to significant inhibition of glycolysis and reshaping of tumor metabolism [1]. This dual mechanism is distinct from single-target PKM2 activators like TEPP-46 and DASA-58, which promote PKM2 tetramerization and increase enzyme activity but do not directly inhibit PDK1 . The combined effect of PKM2 activation (shifting PEP to pyruvate conversion) and PDK1 inhibition (activating pyruvate dehydrogenase to promote oxidative phosphorylation) is hypothesized to more effectively reverse the Warburg effect than either intervention alone [1].

Glycolysis Metabolic Reprogramming Warburg Effect

PKM2 activator 6 Procurement Scenarios: When to Prioritize This Dual-Target Modulator Over Single-Target Analogues


Scenario 1: Investigating Multi-Node Metabolic Network Intervention in Colorectal Cancer

Researchers aiming to study the effects of simultaneously targeting both PKM2 and PDK1 in colorectal cancer metabolism should prioritize PKM2 activator 6. Unlike single-target PKM2 activators (TEPP-46, DASA-58) or PDK1 inhibitors, this compound provides a single-agent tool to probe dual-node intervention, reducing experimental complexity. The compound's demonstrated antiproliferative activity across DLD-1, HCT-8, and HT-29 colorectal cancer cell lines (IC50 values of 10.04, 2.16, and 3.57 μM, respectively) [1] provides a clear in vitro efficacy baseline for colorectal cancer studies.

Scenario 2: In Vivo Colorectal Cancer Xenograft Studies Requiring Defined Toxicity Margin

For in vivo studies in colorectal cancer xenograft models, PKM2 activator 6 offers a specific dataset: it induced apoptosis and inhibited tumor proliferation in nude mice with lower toxicity than the parent compound shikonin at a dosage of 4.2 mg/kg [1]. This toxicity advantage over the natural product scaffold is a key procurement consideration for experiments where minimizing off-target toxicity is critical. In contrast, TEPP-46's in vivo data are primarily in lung cancer xenograft models at higher doses (50 mg/kg BID) [2].

Scenario 3: Comparative Studies of Single-Target vs. Dual-Target Glycolysis Modulation

When designing experiments to compare the efficacy of single-target PKM2 activation versus dual-target PKM2 activation plus PDK1 inhibition, PKM2 activator 6 serves as the dual-target arm. Its KD values (PKM2: 121 μM; PDK1: 19.6 μM) [1] can be benchmarked against single-target activators like TEPP-46 (PKM2 AC50 = 92 nM) [2] or DASA-58 (PKM2 AC50 = 38 nM) to dissect the contribution of PDK1 inhibition to overall metabolic and antiproliferative effects.

Scenario 4: Cell Panel Screening for Colorectal Cancer Lineage-Specific Sensitivity

For screening campaigns aimed at identifying colorectal cancer cell lines with differential sensitivity to glycolysis-targeting agents, PKM2 activator 6 provides a characterized potency range (IC50 from 2.16 μM to 10.04 μM across three CRC lines) and a defined selectivity window against MCF-10A non-cancer cells (IC50 66.39 μM) [1]. This quantitative cell panel data enables informed selection of sensitive vs. resistant lines for downstream mechanistic studies.

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